5-Bromo-2-(3-fluorobenzyloxy)pyrimidine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is a critical synthetic intermediate for kinase inhibitor and PROTAC programs. The 5-bromo substituent is essential for cross-coupling diversification; substitution with 5-Cl or other analogs derails research. The 3-fluorobenzyloxy group is a validated kinase pharmacophore for ATP-binding pocket targeting. Do not compromise scaffold integrity with inferior alternatives.

Molecular Formula C11H8BrFN2O
Molecular Weight 283.1
CAS No. 1635413-27-2
Cat. No. B2518572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3-fluorobenzyloxy)pyrimidine
CAS1635413-27-2
Molecular FormulaC11H8BrFN2O
Molecular Weight283.1
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=NC=C(C=N2)Br
InChIInChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-2-1-3-10(13)4-8/h1-6H,7H2
InChIKeyGJVXFQBUNQKTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(3-fluorobenzyloxy)pyrimidine: Chemical Profile and Procurement-Relevant Characteristics


5-Bromo-2-(3-fluorobenzyloxy)pyrimidine (CAS: 1635413-27-2) is a heterocyclic organic compound with the molecular formula C₁₁H₈BrFN₂O and a molecular weight of 283.10 g/mol . This substituted pyrimidine features a bromine atom at the 5-position and a 3-fluorobenzyloxy group at the 2-position of the pyrimidine ring. It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs, particularly for constructing bromo-pyrimidine based kinase inhibitor scaffolds [1]. The compound is commercially available for research purposes with a typical purity of ≥98% and is shipped at room temperature .

Why Generic Substitution Fails for 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine: The Critical Role of Substituent Electronics and Sterics


Substituting 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine with a closely related analog, such as a 5-chloro, unsubstituted benzyloxy, or 4-fluorobenzyloxy derivative, is not equivalent and can derail a research program. The 5-bromo substituent provides a unique and critical synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) that is not accessible with a 5-chloro or 5-H analog, enabling specific diversification of the pyrimidine core . Furthermore, the 3-fluorobenzyloxy group confers distinct electronic and steric properties that influence target binding affinity, as observed in structure-activity relationship (SAR) studies of kinase inhibitors, where even minor changes in the fluorophenyl substitution pattern can drastically alter potency [1]. Therefore, using an alternative starting material risks obtaining a final compound with suboptimal biological activity or synthetic incompatibility.

Quantitative Differentiation Evidence for 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine


Synthetic Utility: The 5-Bromo Substituent as a Preferred Cross-Coupling Handle

The presence of a bromine atom at the 5-position of the pyrimidine ring is a critical differentiator for synthetic applications. Unlike a 5-chloro or 5-hydrogen analog, the 5-bromo group is a superior leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables efficient and selective diversification at the 5-position to introduce various aryl, heteroaryl, or alkyne moieties . This reactivity is foundational for the synthesis of complex kinase inhibitor libraries where the 5-position is a key point of structural variation. In the context of bromo-pyrimidine based tyrosine kinase inhibitors, the 5-bromo derivative is a common starting material for generating diverse analogs for SAR studies [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Impact of 3-Fluorobenzyloxy Substituent on Kinase Inhibitor Potency: A Class-Level SAR Analysis

The 3-fluorobenzyloxy group at the 2-position is not a random structural feature but a key pharmacophoric element in kinase inhibitor design. While direct head-to-head quantitative data for this exact compound is not publicly available, extensive class-level SAR from bromo-pyrimidine kinase inhibitor programs indicates that the position of the fluorine atom on the benzyloxy ring (ortho, meta, or para) critically modulates biological activity [1]. For instance, in a related series of dasatinib-derived bromo-pyrimidine analogues, subtle changes in the substitution pattern on the aryl ring of the benzyloxy group led to significant variations in Bcr/Abl tyrosine kinase inhibitory activity and cytotoxicity against K562 cells [1]. The meta-fluoro substitution (3-position) is often preferred for optimal steric and electronic interactions within the kinase ATP-binding pocket, a pattern observed across multiple pyrimidine-based inhibitor series targeting EGFR, ErbB-2, and other kinases [2][3]. Using a 4-fluorobenzyloxy or unsubstituted benzyloxy analog would therefore likely result in a compound with unpredictable and potentially inferior biological activity.

Kinase Inhibition SAR Medicinal Chemistry

Procurement Specification: Assured Purity for Reproducible Research

In the absence of extensive public bioactivity data, the verified purity of a research chemical becomes a primary procurement differentiator. 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is supplied with a guaranteed purity of ≥98% . This high level of purity is essential for ensuring reproducibility in both synthetic transformations and any subsequent biological assays. Using a compound of lower or unspecified purity from an unverified source introduces significant experimental risk, potentially leading to failed reactions or confounding biological results due to active impurities.

Procurement Quality Control Reproducibility

High-Value Research Applications for 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine


Synthesis of Diversified Kinase Inhibitor Libraries

Given its established role as a key intermediate for bromo-pyrimidine based kinase inhibitors [1], 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is ideally suited for medicinal chemistry groups focused on generating libraries of tyrosine kinase inhibitors (e.g., Bcr/Abl, EGFR, ErbB-2) [1][2]. The 5-bromo handle allows for the installation of diverse aryl and heteroaryl groups, enabling comprehensive SAR exploration around the pyrimidine core. The 3-fluorobenzyloxy group provides a validated pharmacophore for targeting the ATP-binding pocket, increasing the probability of identifying potent and selective lead compounds [1][3].

Precursor for COX-2 Selective Inhibitors and PET Tracers

Fluorobenzyloxy-substituted pyrimidines, including the 3-fluorobenzyloxy variant, have been explored as scaffolds for developing selective cyclooxygenase-2 (COX-2) inhibitors [4]. The compound's structure makes it a valuable precursor for synthesizing novel COX-2 inhibitors for cancer chemoprevention research. Furthermore, the fluorine atom provides a site for potential 18F-radiolabeling, enabling the development of pyrimidine-based positron emission tomography (PET) tracers for imaging COX-2 expression in vivo [5].

Building Block for PROTAC and Molecular Glue Degraders

The pyrimidine core is a common hinge-binding motif in kinase-targeting PROTACs (Proteolysis Targeting Chimeras) and molecular glues. 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine serves as an ideal starting point for constructing such heterobifunctional molecules [6]. The 5-bromo group can be functionalized with a linker moiety, while the 3-fluorobenzyloxy group can be retained for target protein engagement. Its use ensures the final degrader maintains a high-affinity kinase-binding moiety, which is essential for effective target recruitment and subsequent ubiquitination and degradation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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